molecular formula C13H22N4OS B2719628 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 923254-10-8

5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2719628
CAS No.: 923254-10-8
M. Wt: 282.41
InChI Key: DIUJAUGZVPKJPV-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 4-methylpiperidinyl group at position 5 and an oxolane (tetrahydrofuran)-derived methyl group at position 2.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-10-4-6-16(7-5-10)12-14-15-13(19)17(12)9-11-3-2-8-18-11/h10-11H,2-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUJAUGZVPKJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 4-methylpiperidine.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction using oxolane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The piperidine and oxolane rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focusing on the synthesis of various triazole derivatives demonstrated their effectiveness against a range of bacterial strains and fungi. The incorporation of the thiol group enhances the biological activity of these compounds.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli10 µg/mL
Compound BStaphylococcus aureus8 µg/mL
Compound CCandida albicans12 µg/mL

These results suggest that the presence of the triazole and thiol functionalities contributes to the enhanced antimicrobial efficacy of the compounds.

Therapeutic Applications

In addition to its antimicrobial properties, this compound has potential therapeutic applications in treating various diseases due to its ability to modulate biological pathways. Research has indicated that triazole derivatives can act as inhibitors for specific enzymes involved in disease processes.

Case Studies

  • Antifungal Activity : A study explored the effectiveness of a series of triazole derivatives against fungal infections resistant to conventional treatments. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting a viable alternative for treating resistant strains.
  • Anti-inflammatory Properties : Another investigation into the anti-inflammatory effects of triazole compounds revealed that they could inhibit key inflammatory mediators. This suggests potential applications in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. The piperidine and oxolane rings can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Triazole-thiol derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a comparative analysis:

Compound Name Structural Features Key Substituents Biological/Chemical Relevance
Target Compound : 5-(4-Methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 4H-1,2,4-triazole core with 4-methylpiperidinyl (position 5) and oxolanylmethyl (position 4) - 4-Methylpiperidine (lipophilic, basic)
- Oxolanylmethyl (polar, enhances solubility)
Potential for membrane permeability and enzyme interaction due to mixed lipophilic/polar groups.
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4H-1,2,4-triazole core with 4-chlorophenyl (position 5) - 4-Chlorophenyl (aromatic, electron-withdrawing) Inhibits YUC flavin monooxygenases in auxin biosynthesis; structural similarity to methimazole .
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Triazole with cyclopentenylamino (position 4) and iodophenylhydrazinyl (position 5) - Iodophenyl (bulky, halogenated)
- Hydrazinyl (hydrogen-bond donor)
Potent MERS-CoV helicase inhibitor via hydrophobic and hydrogen-bonding interactions .
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Triazole with 3-pyridyl (position 5) - Pyridyl (basic, coordinating) Corrosion inhibitor for aluminum alloys; pyridyl group enhances adsorption on metal surfaces .
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Triazole with pyrazole (position 5) and phenyl (position 4) - Pyrazole (heterocyclic, hydrogen-bond acceptor)
- Phenyl (aromatic)
Demonstrated antirradical activity; pyrazole may contribute to redox modulation .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Methylpiperidine and oxolanylmethyl groups balance solubility and membrane penetration, unlike purely aromatic analogs (e.g., Yucasin) .
  • Steric Effects : Bulky substituents (e.g., iodophenyl in ) enhance target specificity but may reduce bioavailability .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in Yucasin) increase stability and enzyme affinity .

Physical and Chemical Properties

  • Solubility : Oxolanylmethyl group likely improves aqueous solubility compared to halogenated or purely aromatic derivatives.
  • Stability : Thiol moiety may confer redox sensitivity, analogous to corrosion inhibitors in .

Biological Activity

5-(4-Methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 923254-10-8) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H22N4OSC_{13}H_{22}N_{4}OS and a molecular weight of 286.41 g/mol. Its structure features a triazole ring, which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

Triazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .

Anticancer Potential

The anticancer activity of triazole derivatives has been documented in several studies. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Antimicrobial Activity : A study found that triazole derivatives exhibited moderate to high antibacterial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
  • Anti-inflammatory Studies : In vitro assays demonstrated that certain triazole compounds significantly inhibited COX enzymes, suggesting their potential as anti-inflammatory agents in therapeutic applications .
  • Cytotoxicity Assays : Research indicated that specific derivatives showed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlighting their potential in cancer therapy .

Summary Table of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialModerate to high against bacteriaInhibition of cell wall synthesis
Anti-inflammatorySignificant inhibition of COX enzymesReduction in prostaglandin synthesis
AnticancerCytotoxic effects on cancer cellsInduction of apoptosis

Q & A

Q. What are the standard synthetic routes for 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?

The synthesis typically involves multi-step heterocyclic reactions. For example, hydrazine hydrate is used to cyclize intermediates into the triazole core, followed by alkylation or substitution to introduce the 4-methylpiperidine and oxolane groups. Intermediates are validated using ¹H-NMR, LC-MS, and elemental analysis to confirm structural integrity and purity. Reaction conditions (e.g., solvent, temperature) are optimized to minimize side products, as seen in analogous triazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • ¹H-NMR : Focus on signals for the oxolane methylene protons (δ 3.5–4.0 ppm) and methylpiperidine protons (δ 1.2–2.5 ppm).
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the triazole-thiol scaffold.
  • IR Spectroscopy : Identify the thiol (-SH) stretch near 2550 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • HPLC Purity Checks under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks).
  • Light Exposure Tests to detect photolytic degradation, as thiol groups are prone to oxidation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14α-demethylase for antifungal studies). Validate docking poses with MD simulations .
  • ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., reaction time, stoichiometry) to identify optimal conditions.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., alkylation).
  • Purification : Use preparative HPLC or recrystallization from DMF/EtOH (1:1) to remove byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using IC₅₀/EC₅₀ values from multiple assays (e.g., antifungal vs. cytotoxicity).
  • Structural-Activity Relationship (SAR) : Compare derivatives (e.g., alkylated thiols, Mannich bases) to isolate pharmacophore contributions .
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based assays and SPR (surface plasmon resonance) .

Q. How does the compound’s thiol group influence its chemical reactivity and derivatization potential?

The thiol group undergoes:

  • Oxidation : Forms disulfides with H₂O₂/I₂, critical for redox activity studies.
  • Alkylation : Reacts with alkyl halides to produce thioethers, enhancing membrane permeability.
  • Nucleophilic Substitution : Participates in Mitsunobu reactions or metal-catalyzed cross-couplings .

Q. What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • QM/MM Simulations : Model transition states to identify key enzyme-compound interactions (e.g., hydrogen bonding with catalytic residues).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Methodological Notes

  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents, reaction atmosphere) and raw spectral files in supplementary materials.
  • Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., alkyl halides) and biological testing .

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